molecular formula C16H15ClF2N2OS B4738372 N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea

N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea

Cat. No. B4738372
M. Wt: 356.8 g/mol
InChI Key: SMNHNJFVCHCDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture and public health programs to control pests such as mosquitoes, flies, and beetles. Diflubenzuron is known for its effectiveness and low toxicity to mammals, making it a popular choice for pest control.

Mechanism of Action

N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean works by inhibiting the synthesis of chitin, a structural component of the exoskeleton in insects. This leads to the disruption of the molting process, which ultimately results in the death of the insect. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean also affects the growth and development of insects, reducing their ability to reproduce and causing a decline in population.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can have adverse effects on aquatic organisms, including fish and crustaceans, if it enters water systems. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean can also have negative effects on non-target insects, such as bees and butterflies, which can lead to a decline in pollination.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has several advantages for laboratory experiments, including its effectiveness in controlling pests, low toxicity to mammals, and ease of use. However, it also has limitations, such as its potential negative effects on non-target organisms and the environment. Researchers must take these factors into account when using N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in experiments.

Future Directions

Future research on N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean could focus on developing more targeted formulations that reduce the negative effects on non-target organisms. Additionally, studies could investigate the potential use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in integrated pest management strategies, which combine multiple approaches to control pests. Further research could also explore the use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in alternative applications, such as in the medical field for the treatment of parasitic infections.
Conclusion:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean is a widely used insecticide that has been extensively studied for its effectiveness and low toxicity to mammals. While it has several advantages for laboratory experiments, researchers must consider its potential negative effects on non-target organisms and the environment. Future research could focus on developing more targeted formulations and exploring alternative applications for N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, biochemical and physiological effects, and potential applications in pest management.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2OS/c1-10-2-7-13(14(8-10)22-15(18)19)21-16(23)20-9-11-3-5-12(17)6-4-11/h2-8,15H,9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHNJFVCHCDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.